Cas no 1178021-58-3 (4-(2-fluoro-4-methoxyphenyl)benzoic acid)

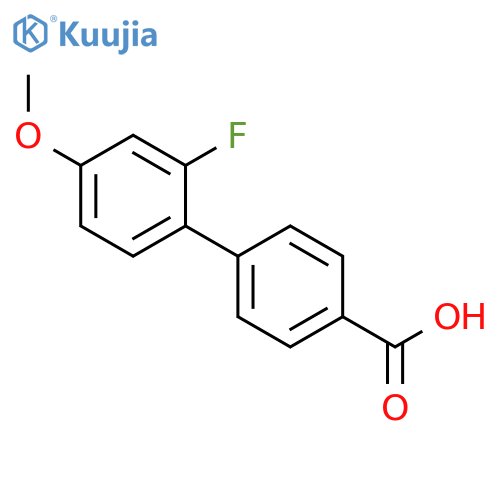

1178021-58-3 structure

商品名:4-(2-fluoro-4-methoxyphenyl)benzoic acid

CAS番号:1178021-58-3

MF:C14H11FO3

メガワット:246.233747720718

MDL:MFCD12859532

CID:2615517

PubChem ID:53211262

4-(2-fluoro-4-methoxyphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2-fluoro-4-methoxyphenyl)benzoic acid

- MFCD12859532

- 1178021-58-3

- 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid

- 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

- 4-(2-Fluoro-4-methoxyphenyl)benzoic acid, 95%

- DTXSID60681293

- EN300-1585982

- AKOS005820852

- SCHEMBL2037050

-

- MDL: MFCD12859532

- インチ: InChI=1S/C14H11FO3/c1-18-11-6-7-12(13(15)8-11)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)

- InChIKey: JSURCNRWKWSTTK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 246.06922237Da

- どういたいしつりょう: 246.06922237Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 46.5Ų

4-(2-fluoro-4-methoxyphenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1585982-10.0g |

4-(2-fluoro-4-methoxyphenyl)benzoic acid |

1178021-58-3 | 10g |

$5283.0 | 2023-06-04 | ||

| Enamine | EN300-1585982-0.05g |

4-(2-fluoro-4-methoxyphenyl)benzoic acid |

1178021-58-3 | 0.05g |

$1032.0 | 2023-06-04 | ||

| Enamine | EN300-1585982-2500mg |

4-(2-fluoro-4-methoxyphenyl)benzoic acid |

1178021-58-3 | 2500mg |

$1370.0 | 2023-09-24 | ||

| Enamine | EN300-1585982-5000mg |

4-(2-fluoro-4-methoxyphenyl)benzoic acid |

1178021-58-3 | 5000mg |

$2028.0 | 2023-09-24 | ||

| abcr | AB318390-5g |

4-(2-Fluoro-4-methoxyphenyl)benzoic acid, 95%; . |

1178021-58-3 | 95% | 5g |

€1159.00 | 2025-03-19 | |

| Enamine | EN300-1585982-5.0g |

4-(2-fluoro-4-methoxyphenyl)benzoic acid |

1178021-58-3 | 5g |

$3562.0 | 2023-06-04 | ||

| Enamine | EN300-1585982-0.25g |

4-(2-fluoro-4-methoxyphenyl)benzoic acid |

1178021-58-3 | 0.25g |

$1131.0 | 2023-06-04 | ||

| Enamine | EN300-1585982-2.5g |

4-(2-fluoro-4-methoxyphenyl)benzoic acid |

1178021-58-3 | 2.5g |

$2408.0 | 2023-06-04 | ||

| Enamine | EN300-1585982-1000mg |

4-(2-fluoro-4-methoxyphenyl)benzoic acid |

1178021-58-3 | 1000mg |

$699.0 | 2023-09-24 | ||

| Enamine | EN300-1585982-0.1g |

4-(2-fluoro-4-methoxyphenyl)benzoic acid |

1178021-58-3 | 0.1g |

$1081.0 | 2023-06-04 |

4-(2-fluoro-4-methoxyphenyl)benzoic acid 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

1178021-58-3 (4-(2-fluoro-4-methoxyphenyl)benzoic acid) 関連製品

- 61549-49-3(9-Decenenitrile)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1178021-58-3)4-(2-fluoro-4-methoxyphenyl)benzoic acid

清らかである:99%

はかる:5g

価格 ($):687.0